REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[S:11][CH:12]([CH:16]([CH3:18])[CH3:17])[C:13]([OH:15])=O.S(Cl)(Cl)=O>ClCCl>[Cl:8][C:7]1[C:6]([O:9][CH3:10])=[CH:5][C:4]2[C:13](=[O:15])[CH:12]([CH:16]([CH3:18])[CH3:17])[S:11][C:3]=2[C:2]=1[Cl:1]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1Cl)OC)SC(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
excess reagent is removed under aspirator pressure
|
Type
|
ADDITION
|
Details
|
The residue is diluted with 70 ml of dichloromethane
|
Type
|
ADDITION
|
Details
|
the resulting slurry is added over less than one minute to a slurry of 2.79 g of aluminum chloride in 8 ml of dichloromethane at -60°
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
WAIT
|
Details
|
is continued for an additional hour
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
is quenched with 250 ml of water
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with three 125 ml portions of ether
|
Type
|
WASH
|
Details
|
the combined ether extracts are washed with two 150 ml portions and one 60 ml portion of saturated sodium bicarbonate solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(SC(C2=O)C(C)C)C1Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |